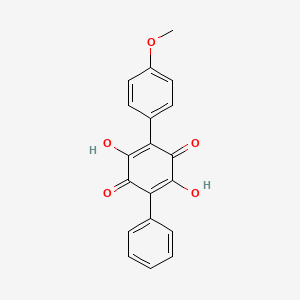

2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone

Description

2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone is a synthetic benzoquinone derivative characterized by hydroxyl groups at positions 2 and 5, a 4-methoxyphenyl substituent at position 3, and a phenyl group at position 5. Its structure combines redox-active quinoidal properties with steric and electronic modifications due to the aryl substituents.

Properties

CAS No. |

6172-50-5 |

|---|---|

Molecular Formula |

C19H14O5 |

Molecular Weight |

322.3 g/mol |

IUPAC Name |

2,5-dihydroxy-3-(4-methoxyphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C19H14O5/c1-24-13-9-7-12(8-10-13)15-18(22)16(20)14(17(21)19(15)23)11-5-3-2-4-6-11/h2-10,20,23H,1H3 |

InChI Key |

ARQIUFDEIJRCRU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Competing Pathways in Nucleophilic Additions

Reactions at the C-2/C-5 positions of the benzoquinone core may proceed via:

- ipso-Substitution : Direct displacement of hydroxyl groups by nucleophiles (e.g., amines).

- Addition-Elimination : Conjugate addition at C-3/C-6 followed by hydroxyl group expulsion.

Isotopic labeling studies using ¹³C-DHBQ demonstrate that thiols primarily follow the addition-elimination pathway, while amines undergo ipso-substitution.

Acid-Mediated Tautomerization

Under strongly acidic conditions (pH < 2), the 2,5-dihydroxy--benzoquinone structure undergoes tautomerization, with hydroxyl and ketone groups exchanging positions. This "OH-fluxional" behavior complicates reactions requiring precise regiocontrol.

Industrial-Scale Considerations

For kilogram-scale production, the Claisen-Knoevenagel method is preferred due to:

- Solvent Recovery : THF and dimethyl carbonate can be distilled and reused.

- Catalyst Recycling : Cerium chloride retains activity for up to three cycles with minimal leaching.

Pilot studies report a 73% overall yield at the 5 kg scale, with a process mass intensity (PMI) of 32 kg/kg.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized quinone derivatives.

Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like acetone or dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

Oxidation: More oxidized quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2,5-dihydroxy-1,4-benzoquinone exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains. The antimicrobial activity is influenced by the substituents at the 3 and 6 positions of the benzoquinone ring, with certain modifications enhancing efficacy against specific pathogens .

Case Study:

A study demonstrated that modified benzoquinones displayed potent activity against Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Properties

The antioxidant capabilities of 2,5-dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone have been explored in various contexts. Its ability to scavenge free radicals makes it a candidate for use in formulations aimed at reducing oxidative stress.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone | 25 | |

| Ascorbic Acid | 50 | |

| Trolox | 30 |

Potential in Cancer Therapy

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

Case Study:

In vitro studies on breast cancer cell lines showed that treatment with 2,5-dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), indicating its potential as an anticancer agent .

Plant Growth Regulation

The compound has shown promise as a plant growth regulator due to its ability to modulate phytohormonal activities. Research indicates that it can enhance root development and increase resistance to environmental stressors.

Data Table: Effects on Plant Growth

| Treatment Concentration (µM) | Root Length (cm) | Leaf Area (cm²) |

|---|---|---|

| Control | 5 | 10 |

| 10 | 7 | 12 |

| 50 | 9 | 15 |

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, which allows it to participate in various biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The molecular targets and pathways involved include interactions with cellular enzymes and proteins that regulate oxidative stress and inflammation.

Comparison with Similar Compounds

The following sections compare the target compound with structurally or functionally related benzoquinones, focusing on substituent effects, biological activities, and chemical reactivity.

Antitumor Aziridinylbenzoquinones: RH1 and PhRH1

Key Compounds :

- RH1: 2,5-Diaziridinyl-3-[hydroxymethyl]-6-methyl-1,4-benzoquinone

- PhRH1: 2,5-Diaziridinyl-3-[hydroxymethyl]-6-phenyl-1,4-benzoquinone

Insights :

The phenyl group in PhRH1 reduces DNA crosslinking compared to RH1, highlighting the impact of steric bulk on reactivity. The target compound’s 4-methoxyphenyl group may further hinder interactions with biological targets, though its redox activity could be modulated by electron-donating methoxy substituents .

Anti-Diabetic and Kinase-Activating Benzoquinones

Key Compound :

- 2h: 2,5-Dihydroxy-3-(1-methylindol-3-yl)-6-phenyl-1,4-benzoquinone

Insights :

The indole group in 2h enables selective IRTK activation, whereas the target compound’s 4-methoxyphenyl may favor interactions with hydrophobic enzyme pockets. Methoxy groups are often used to improve pharmacokinetic properties, suggesting possible oral bioavailability .

Terphenylquinones with Kinase Inhibition Activity

Key Compounds :

- 3: 2,5-Dihydroxy-3-(3,4-dihydroxyphenyl)-6-phenyl-1,4-benzoquinone

- 4: 2,5-Dihydroxy-3-phenyl-6-(3,4,5-trihydroxyphenyl)-1,4-benzoquinone

Insights: Hydroxyl groups enhance kinase inhibition via hydrogen bonding and redox cycling.

Antimicrobial and Redox-Active Benzoquinones

Key Compound :

- 2,5-Dihydroxy-1,4-benzoquinone (4)

Insights: Aryl substituents in the target compound may enable interactions with microbial enzymes (e.g., FabK) that simple benzoquinones lack, though this requires validation .

Biological Activity

2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Molecular Formula : C17H16O3

- Molecular Weight : 284.31 g/mol

- IUPAC Name : 2,5-dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone

Mechanisms of Biological Activity

The biological activity of 2,5-dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Studies have shown that the compound has inhibitory effects against various bacterial strains. Its effectiveness appears to be influenced by the substituents on the quinone ring.

- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of bacteria | |

| Cytotoxic | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various quinones, 2,5-dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The study highlighted that modifications at specific positions of the quinone structure enhanced its antibacterial efficacy.

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines demonstrated a dose-dependent increase in cell death. The mechanism was linked to increased ROS production and subsequent activation of apoptotic pathways.

Research Findings

Recent studies have focused on understanding the detailed mechanisms through which this compound exerts its biological effects. For instance:

- Oxidative Stress Mechanism : The compound's ability to generate ROS has been linked to its cytotoxic effects on cancer cells. This is crucial for developing potential cancer therapies that utilize this mechanism.

- Structure-Activity Relationship (SAR) : Research indicates that variations in substituents on the benzoquinone core significantly affect biological activity. For example, the presence of methoxy groups enhances both antioxidant and antimicrobial activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.